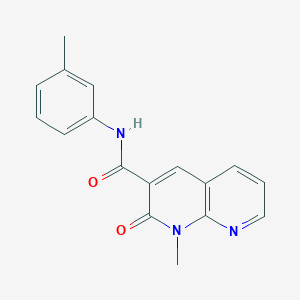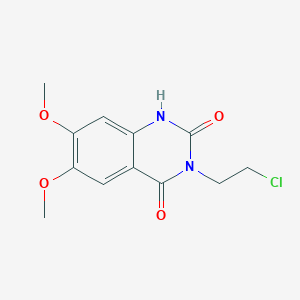![molecular formula C11H13ClO2 B3011492 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane CAS No. 790263-37-5](/img/structure/B3011492.png)
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Chlorophenyl)ethoxy)methyloxirane, also known as 4-chloro-2-methoxyethylbenzene, is an organic compound belonging to the class of ethers. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This compound has been extensively studied and has a wide range of applications in organic synthesis.
科学的研究の応用
Environmental Impact and Toxicity of Chlorophenol Compounds
Carcinogenic Potential and Mechanisms
Chlorophenoxy compounds like 2,4-D and MCPA have been extensively used as herbicides. Despite their widespread application, studies suggest a possible association with increased risks of lymphohematopoietic cancers, although the evidence does not support a genotoxic mode of action. Environmental exposures are considered insufficient to support a causal relationship, highlighting the need for further investigation into the interaction between genetic polymorphisms and chlorophenoxy compound exposure (Stackelberg, 2013).
Sorption to Soil and Organic Matter
Research indicates that sorption of phenoxy herbicides like 2,4-D to soil and organic matter is influenced by various soil parameters. This understanding aids in rationalizing the environmental behavior of such compounds and highlights the role of soil organic matter and iron oxides as significant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).
Ecological Risk of Organic Ultraviolet Filters
The ecological risks associated with organic ultraviolet filters, which may share structural similarities or environmental fate pathways with chlorophenyl compounds, have been assessed. These compounds exhibit toxicity in aquatic organisms and can interact with steroid receptors, DNA, or induce oxidative stress. The study underscores the importance of understanding the environmental persistence and toxicological impacts of such compounds (Carve, Nugegoda, Allinson, & Shimeta, 2020).
Safety and Hazards
The compound has been classified with the GHS07 and GHS08 pictograms, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to follow safety precautions as outlined in its Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxymethyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQRANUJHVHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)
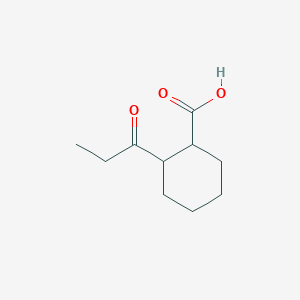
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
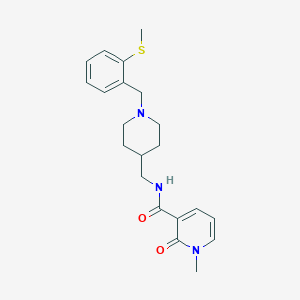
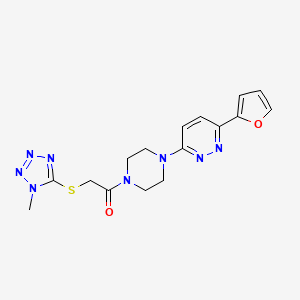
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

